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Compound of Interest

Compound Name: 4-Quinoxalin-2-ylphenol

Cat. No.: B378025 Get Quote

A Head-to-Head Comparison: 4-Quinoxalin-2-
ylphenol vs. Parent Quinoxaline
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Quinoxalin-2-ylphenol and its parent

scaffold, quinoxaline. While quinoxaline itself is a foundational heterocyclic compound with a

broad spectrum of biological activities, the introduction of a phenol group at the 2-position of

the quinoxaline ring in 4-Quinoxalin-2-ylphenol can significantly modulate its physicochemical

properties and biological efficacy. This comparison aims to provide researchers with a clear

understanding of their respective characteristics, supported by available data and detailed

experimental protocols.

Physicochemical Properties
The addition of a hydroxyphenyl group to the quinoxaline core in 4-Quinoxalin-2-ylphenol
markedly alters its physical and chemical characteristics compared to the unsubstituted

quinoxaline. These differences can influence solubility, membrane permeability, and

interactions with biological targets.
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Property Quinoxaline 4-Quinoxalin-2-ylphenol

Molecular Formula C₈H₆N₂ C₁₄H₁₀N₂O

Molecular Weight 130.15 g/mol 222.25 g/mol

Appearance
Colorless to pale yellow liquid

or low-melting solid
Powder

Melting Point 29-32 °C 204-206 °C

Boiling Point 220-223 °C Not available

Solubility
Soluble in water and organic

solvents

Information not readily

available

pKa Not readily available Not readily available

Biological Activity: A Comparative Overview
Quinoxaline derivatives are renowned for their diverse pharmacological activities, including

anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The functionalization of the

quinoxaline scaffold is a key strategy in medicinal chemistry to enhance potency and selectivity.

While extensive data exists for a wide range of quinoxaline derivatives, specific quantitative

data for 4-Quinoxalin-2-ylphenol is limited in the public domain. This comparison draws upon

the general activities of quinoxalines and phenol-substituted analogues where direct data for 4-
Quinoxalin-2-ylphenol is unavailable.

Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, often acting

through the inhibition of various protein kinases and the induction of apoptosis.[1]

Parent Quinoxaline: Unsubstituted quinoxaline itself is not typically evaluated for anticancer

activity; rather, it serves as a scaffold for derivatization.

4-Quinoxalin-2-ylphenol and Analogs: While specific IC50 values for 4-Quinoxalin-2-
ylphenol are not readily available in the searched literature, numerous studies on substituted

quinoxalines demonstrate potent anticancer activity. For instance, certain quinoxaline

derivatives have exhibited significant cytotoxicity against various cancer cell lines, with IC50
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values in the low micromolar range.[2][3][4] Some derivatives have been shown to induce

apoptosis through mitochondrial and caspase-3-dependent pathways.[2]

It is plausible that the phenolic hydroxyl group of 4-Quinoxalin-2-ylphenol could engage in

hydrogen bonding interactions with target proteins, potentially contributing to its anticancer

activity. However, without specific experimental data, this remains speculative.

Antimicrobial Activity
The quinoxaline core is a constituent of several antibiotics, and its derivatives have been

extensively investigated for their antibacterial and antifungal properties.[5]

Parent Quinoxaline: The parent quinoxaline shows weak antimicrobial activity.

4-Quinoxalin-2-ylphenol and Analogs: Specific Minimum Inhibitory Concentration (MIC)

values for 4-Quinoxalin-2-ylphenol are not widely reported. However, various quinoxaline

derivatives have demonstrated potent activity against a range of bacterial and fungal strains.

For example, some derivatives have shown MIC values in the low µg/mL range against strains

like Staphylococcus aureus and Escherichia coli.[6][7] The introduction of different substituents

on the quinoxaline ring has been shown to significantly influence the antimicrobial spectrum

and potency.[8][9]

Antiviral Activity
Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity

reported against a variety of viruses.[10][11][12]

Parent Quinoxaline: The antiviral activity of the parent quinoxaline is not significant.

4-Quinoxalin-2-ylphenol and Analogs: While specific antiviral data for 4-Quinoxalin-2-
ylphenol is scarce, the broader class of quinoxaline derivatives has shown promise. For

instance, certain derivatives have been identified as inhibitors of viral replication.[13] The

structural modifications on the quinoxaline ring play a crucial role in determining the antiviral

potency and the target virus.[14]

Anti-inflammatory Activity
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Quinoxaline derivatives have been investigated for their anti-inflammatory properties, often

attributed to the inhibition of inflammatory mediators.[15][16][17][18]

Parent Quinoxaline: The anti-inflammatory activity of the parent quinoxaline is not well-

documented.

4-Quinoxalin-2-ylphenol and Analogs: Specific anti-inflammatory data for 4-Quinoxalin-2-
ylphenol is not readily available. However, studies on other quinoxaline derivatives have

shown potent anti-inflammatory effects. Some derivatives have demonstrated significant

inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines.[15]

The presence of a phenolic moiety, as in 4-Quinoxalin-2-ylphenol, is a common feature in

many known anti-inflammatory agents, suggesting potential activity that warrants investigation.

Signaling Pathways and Mechanisms of Action
The biological activities of quinoxaline derivatives are often mediated through their interaction

with specific signaling pathways.
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While the precise mechanisms of action for 4-Quinoxalin-2-ylphenol are not yet elucidated,

various quinoxaline derivatives have been shown to target key cellular processes. Some

derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor

(EGFR) and Pim-1/2 kinases, which are crucial for cancer cell proliferation and survival. Others

have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. In

the context of inflammation, certain quinoxaline derivatives can modulate signaling pathways

like NF-κB and MAPK, which are central to the inflammatory response.[15]
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Detailed methodologies are essential for the accurate evaluation and comparison of chemical

compounds. The following are generalized protocols for key experiments.

Synthesis of Quinoxaline Derivatives
A common and versatile method for synthesizing quinoxalines is the condensation of an

aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

Start Materials:
o-phenylenediamine

α-dicarbonyl compound

Condensation Reaction
(e.g., in Ethanol or Acetic Acid,

reflux)

Reaction Work-up
(e.g., Cooling, Filtration)

Purification
(e.g., Recrystallization)

Quinoxaline Derivative

Click to download full resolution via product page

Materials:

o-Phenylenediamine or a substituted derivative
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1,2-dicarbonyl compound (e.g., benzil, glyoxal)

Solvent (e.g., ethanol, acetic acid)

Catalyst (optional, e.g., acid or base)

Procedure:

Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in

a round-bottom flask.

Add a catalytic amount of acid or base if required.

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce

precipitation.

Collect the crude product by filtration and wash with a suitable solvent.

Purify the product by recrystallization from an appropriate solvent to obtain the pure

quinoxaline derivative.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.
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Seed cells in
96-well plate

Treat cells with
compound

Incubate for
24-72h

Add MTT reagent

Incubate for 2-4h
(Formazan formation)

Add solubilization
solution (e.g., DMSO)

Read absorbance
at ~570 nm

Click to download full resolution via product page

Materials:

Cancer cell line of interest

Complete culture medium
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96-well plates

Test compound (4-Quinoxalin-2-ylphenol or quinoxaline)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilizing agent (e.g., DMSO)

Microplate reader

Procedure:

Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours to allow for

attachment.

Treat the cells with various concentrations of the test compound and incubate for a further

24, 48, or 72 hours.

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the

MTT to formazan crystals.

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at approximately 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value (the concentration of

the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth)
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96-well microtiter plates

Test compound

Inoculum of the microorganism

Procedure:

Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

Inoculate each well with a standardized suspension of the microorganism.

Include positive (microorganism without compound) and negative (broth only) controls.

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

Determine the MIC by visually inspecting for the lowest concentration of the compound that

inhibits visible growth of the microorganism.

Conclusion
The parent quinoxaline serves as a versatile and crucial scaffold in medicinal chemistry. The

introduction of a 4-hydroxyphenyl substituent, as seen in 4-Quinoxalin-2-ylphenol,
significantly alters the molecule's physicochemical properties, which is expected to translate

into a distinct biological activity profile. While comprehensive, direct comparative data for 4-
Quinoxalin-2-ylphenol is currently limited, the extensive research on quinoxaline derivatives

strongly suggests its potential across various therapeutic areas, including oncology, infectious

diseases, and inflammatory conditions. Further focused studies on 4-Quinoxalin-2-ylphenol
are warranted to fully elucidate its pharmacological potential and mechanisms of action,

enabling a more precise head-to-head comparison with its parent and other substituted

analogs. This guide provides a foundational framework for such future investigations.
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ylphenol-with-parent-quinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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